![molecular formula C14H14N6O2 B2361812 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 2034336-64-4](/img/structure/B2361812.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide
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Overview
Description
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds have been studied for their potential as bromodomain inhibitors, which are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data . The crystal structures of BD1 in complex with four selected inhibitors have also been determined .
Scientific Research Applications
Energetic Materials Development
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety have been explored for their potential as energetic materials. These compounds are synthesized to achieve high density, thermal stability, and insensitivity to external stimuli. They are considered for applications as secondary explosives due to their excellent detonation performance, comparable to benchmarks like CL-20 .
Bromodomain and Extraterminal (BET) Inhibitors
The triazolopyridazine scaffold is utilized in the optimization of bivalent bromodomain and extraterminal inhibitors. These inhibitors show promise in targeting BRD4 activity, which is crucial for cancer therapeutics. The optimization process aims to enhance potency, pharmacokinetic profile, and in vivo efficacy for tumor growth inhibition .
LSD1 Inhibitor Design
Derivatives of triazolopyridazine are investigated as novel inhibitors of LSD1, an enzyme implicated in cancer progression. Docking studies suggest that the interaction between the nitrogen atom in the pyridine ring and specific amino acids could be responsible for the improved inhibitory activity. This scaffold serves as a template for designing new LSD1 inhibitors .
ALK5 Inhibition
The triazolopyridazine derivatives are also studied for their role as ALK5 inhibitors. These inhibitors have shown high potency, selectivity, and oral bioavailability in pharmacokinetic studies. They are considered for therapeutic applications in treating conditions related to ALK5 activity .
Heat-Resistant Explosives
The structural features of triazolopyridazine-based compounds contribute to their potential as heat-resistant explosives. Their remarkable measured density, excellent thermal stability, and good calculated detonation performance make them candidates for applications where heat resistance is critical .
Primary Explosives
Some triazolopyridazine-based compounds are very sensitive but exhibit excellent detonation performance, positioning them as potential primary explosives. Their sensitivity and performance are analyzed through detailed X-ray diffraction studies to understand the relationship between weak interactions and material sensitivity .
Pharmacological Research
Chemical Synthesis and Modification
This compound’s versatile structure allows for further chemical modifications, enabling the synthesis of a wide range of derivatives. These derivatives can be tailored for specific applications, such as creating more potent or selective agents for research or therapeutic use.
Mechanism of Action
properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)16-10-5-6-19(8-10)13-4-3-12-17-15-9-20(12)18-13/h1-4,7,9-10H,5-6,8H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHCSOBUYTKPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CO2)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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